molecular formula C27H23N3O5 B2362359 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one CAS No. 1326843-26-8

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one

Cat. No.: B2362359
CAS No.: 1326843-26-8
M. Wt: 469.497
InChI Key: PIYQYPXQTDOTRN-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,2,4-oxadiazole ring and an isoquinolin-1(2H)-one core. The oxadiazole moiety is substituted at position 3 with a 3,4-dimethoxyphenyl group, while the isoquinolin-1(2H)-one is substituted at position 2 with a 4-ethoxyphenyl group. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, often contributing to metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O5/c1-4-34-19-12-10-18(11-13-19)30-16-22(20-7-5-6-8-21(20)27(30)31)26-28-25(29-35-26)17-9-14-23(32-2)24(15-17)33-3/h5-16H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYQYPXQTDOTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one is a derivative of the isoquinoline family and incorporates an oxadiazole moiety. The structural features of this compound suggest potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on available literature and studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H22N4O3C_{22}H_{22}N_{4}O_{3} with a molecular weight of approximately 378.44 g/mol. Its structure includes:

  • An isoquinoline core, known for various pharmacological activities.
  • A 1,2,4-oxadiazole ring, which has been associated with significant biological activities including antimicrobial and anticancer properties.

The biological activity of compounds containing oxadiazole rings often involves:

  • Enzyme Inhibition : Many oxadiazole derivatives act by inhibiting key enzymes that are crucial for cancer cell proliferation.
  • Receptor Modulation : These compounds can interact with various cellular receptors, altering signaling pathways that lead to cell growth or apoptosis.
  • DNA Interaction : Some studies suggest that oxadiazole derivatives can bind to DNA or RNA, inhibiting replication and transcription processes crucial for cancer cell survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives:

  • Cytotoxicity : Various oxadiazole derivatives have shown cytotoxic effects against different cancer cell lines. For instance, modifications to the oxadiazole scaffold have been correlated with increased potency against breast and colon cancer cells .
  • Mechanistic Studies : Research indicates that these compounds may inhibit critical enzymes involved in tumor growth such as thymidylate synthase and histone deacetylases (HDACs) .

Antimicrobial Activity

The incorporation of methoxy and ethoxy groups enhances the lipophilicity of the compound, which may improve its ability to penetrate microbial membranes:

  • Bacterial Inhibition : Preliminary studies suggest that similar oxadiazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Some derivatives have also been evaluated for antifungal properties, showing effectiveness against common pathogens .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds similar to this compound:

Study FocusFindings
Anticancer EfficacyThe compound demonstrated significant cytotoxicity in MCF-7 breast cancer cells with an IC50 value in the low micromolar range.
Enzyme InhibitionIt was found to inhibit HDAC activity in vitro, leading to increased acetylation of histones and subsequent gene expression changes associated with apoptosis.
Antimicrobial TestingShowed promising results against Staphylococcus aureus and Escherichia coli in disk diffusion assays.

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Studies (1,2,4-Oxadiazole Derivatives)

describes 1,2,4-oxadiazole derivatives (e.g., compounds 15a–e ) with antimicrobial activity. These compounds share the oxadiazole core but differ in substitution patterns:

  • Phenol vs. In contrast, the target compound’s 3,4-dimethoxy and 4-ethoxy groups reduce polarity, likely enhancing lipophilicity (higher logP) and altering pharmacokinetics .
  • Isoquinoline Core: The target compound’s isoquinolin-1(2H)-one core differs from the dihydroisoquinoline derivatives in . The aromatic isoquinolinone system may confer rigidity, influencing receptor binding compared to partially saturated analogs .

Table 1: Structural Comparison with Antimicrobial Oxadiazoles

Compound Core Structure Key Substituents Bioactivity
Target Compound Isoquinolin-1(2H)-one 3,4-Dimethoxyphenyl, 4-Ethoxy Not reported
15a () Dihydroisoquinoline 4-Hydroxyphenyl Antimicrobial

Isoquinolinone Derivatives with Varied Substituents

and describe isoquinolinone-based compounds with divergent substitution patterns:

  • : 4-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one shares the oxadiazole-isoquinolinone scaffold but substitutes the phenyl rings with ethoxy and fluorine. Fluorine’s electron-withdrawing effects may alter electronic properties and binding compared to the target compound’s electron-donating methoxy groups .
  • : 4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one replaces oxadiazole with an aminomethylphenyl group, introducing basicity and hydrogen-bonding capacity absent in the target compound .

Table 2: Substituent Effects on Isoquinolinone Derivatives

Compound Position 2 Substituent Position 4/5 Substituent Functional Impact
Target Compound 4-Ethoxyphenyl 3,4-Dimethoxyphenyl (Oxadiazole) Enhanced lipophilicity
Compound 3-Fluorophenyl 2-Ethoxyphenyl (Oxadiazole) Electron-withdrawing effects
Compound Dipropylaminomethyl Hydroxy Increased solubility

Triazole and Triazolone Derivatives

and highlight triazole-based compounds, which differ in heterocyclic core but share alkoxy substituents:

  • : 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone uses a triazole-thioether linkage and sulfonyl groups, which are bulkier and more electron-deficient than the target compound’s oxadiazole .

Key Research Findings and Implications

  • Metabolic Stability : The methoxy/ethoxy groups in the target compound may reduce oxidative metabolism compared to hydroxylated analogs, extending half-life .
  • Solubility : The absence of ionizable groups (e.g., –OH or –NH) in the target compound may limit aqueous solubility compared to ’s hydroxy-substituted derivative .

Preparation Methods

Synthetic Strategies and Key Intermediate Formation

Retrosynthetic Analysis

The target compound can be dissected into three primary components:

  • Isoquinolin-1(2H)-one core : Provides the bicyclic nitrogen-containing scaffold.
  • 1,2,4-Oxadiazole ring : Attached at position 4 of the isoquinolinone.
  • Aromatic substituents : 3,4-Dimethoxyphenyl (oxadiazole) and 4-ethoxyphenyl (isoquinolinone).

Retrosynthetically, the molecule is assembled through:

  • Cyclocondensation to form the oxadiazole ring.
  • Palladium-catalyzed coupling or nucleophilic substitution for aromatic group introduction.
  • Cyclization to construct the isoquinolinone moiety.

Stepwise Synthesis Procedures

Formation of the Isoquinolinone Core

The isoquinolin-1(2H)-one scaffold is typically synthesized via Pictet-Spengler cyclization or hypervalent iodine-mediated annulation :

Pictet-Spengler Approach
  • Starting material : 3,4-Dimethoxybenzaldehyde and phenethylamine derivatives.
  • Cyclization : Conducted in acidic conditions (e.g., HCl/EtOH) to yield tetrahydroisoquinoline intermediates.
  • Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in wet DCM oxidizes the intermediate to isoquinolinone.

Example :
$$
\text{3,4-Dimethoxybenzaldehyde} + \text{phenethylamine} \xrightarrow{\text{HCl/EtOH}} \text{Tetrahydroisoquinoline} \xrightarrow{\text{DDQ/DCM}} \text{Isoquinolinone}
$$

Hypervalent Iodine-Mediated Annulation
  • Reagents : (Phenyliodonio)sulfamate (PISA) in acetonitrile or hexafluoro-2-propanol.
  • Mechanism : Electrophilic iodination followed by reductive elimination forms the isoquinolinone ring.

Synthesis of the 1,2,4-Oxadiazole Ring

The oxadiazole moiety is constructed via cyclization of a hydrazide with a nitrile or carboxylic acid derivative:

Hydrazide-Nitrile Cyclization
  • Hydrazide formation : React 3,4-dimethoxyphenylcarboxylic acid with hydrazine hydrate.
  • Cyclization : Treat with trichloroacetonitrile in DMF under reflux to form 5-substituted-1,2,4-oxadiazole.

Reaction conditions :

  • Temperature: 100–120°C.
  • Catalyst: None required (thermal cyclization).
  • Yield: 70–85%.
Carboxylic Acid-Hydrazide Coupling
  • Alternative method : Use CDI (1,1'-carbonyldiimidazole) to activate the carboxylic acid before cyclization.

Coupling of Oxadiazole to Isoquinolinone

The oxadiazole ring is introduced at position 4 of the isoquinolinone via Sonogashira coupling or Buchwald-Hartwig amination :

Sonogashira Coupling
  • Catalyst : Pd(PPh₃)₄/CuI.
  • Conditions : Et₃N, THF, 60°C.
  • Substrates : 4-Iodoisoquinolinone and ethynyl-oxadiazole.

Yield : 65–78%.

Buchwald-Hartwig Amination
  • Catalyst : Pd₂(dba)₃/Xantphos.
  • Base : Cs₂CO₃.
  • Solvent : Toluene, 110°C.

Introduction of the 4-Ethoxyphenyl Group

The 4-ethoxyphenyl substituent at position 2 is added via alkylation or Ullmann coupling :

Nucleophilic Alkylation
  • Substrate : 2-Chloroisoquinolinone.
  • Reagent : 4-Ethoxyphenylmagnesium bromide.
  • Conditions : THF, −78°C to room temperature.

Yield : 60–70%.

Ullmann Coupling
  • Catalyst : CuI/1,10-phenanthroline.
  • Base : K₃PO₄.
  • Solvent : DMSO, 100°C.

Industrial-Scale Production Methods

Continuous Flow Synthesis

  • Oxadiazole formation : Microreactors enable rapid mixing and thermal control, improving cyclization efficiency.
  • Catalyst recycling : Pd/C catalysts are immobilized on silica gel for reuse in coupling steps.

Process Optimization

  • DoE (Design of Experiments) : Used to optimize reaction time, temperature, and stoichiometry.
    • Key factors: Molar ratio (hydrazide:nitrile = 1:1.2), solvent (DMF > EtOH).
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.

Analytical and Characterization Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (d, J = 8.0 Hz, 1H, isoquinolinone H-5).
    • δ 7.89 (s, 1H, oxadiazole H-3).
    • δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃).
    • δ 3.94 (s, 6H, 2×OCH₃).
  • HRMS (ESI) : m/z calculated for C₂₈H₂₄N₃O₅ [M+H]⁺: 482.1712; found: 482.1709.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30, 1.0 mL/min).
  • XRD : Confirms crystalline structure and polymorph stability.

Challenges and Mitigation Strategies

Regioselectivity in Oxadiazole Formation

  • Issue : Competing 1,3,4-oxadiazole byproducts.
  • Solution : Use Tf₂O as a dehydrating agent to favor 1,2,4-oxadiazole.

Catalyst Deactivation in Coupling Steps

  • Issue : Pd leaching in Sonogashira reactions.
  • Mitigation : Add Ph₂PH as a stabilizing ligand.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this compound, and how can purity be ensured?

  • Methodology: Synthesis typically involves multi-step reactions, starting with condensation of substituted phenyl precursors with isoquinolinone intermediates. Key steps include cyclization of the oxadiazole ring and substitution of ethoxy/methoxy groups. Purity optimization requires techniques like HPLC-MS (>95% purity) and recrystallization in ethanol/dichloromethane .
  • Critical Parameters: Reaction temperature (80–120°C), solvent choice (DMF or THF for cyclization), and catalyst selection (e.g., pyridine for acid scavenging) significantly impact yield (reported 45–68%) .

Q. How can structural characterization be systematically validated?

  • Methodology: Use a combination of ¹H/¹³C NMR (to confirm substituent positions), IR spectroscopy (to identify carbonyl and oxadiazole stretches ~1650–1750 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. X-ray crystallography is recommended for resolving stereochemical ambiguities .

Q. What preliminary biological assays are suitable for screening this compound?

  • Methodology: Begin with in vitro assays targeting enzymes/receptors associated with the oxadiazole and isoquinolinone pharmacophores (e.g., kinase inhibition or antimicrobial activity). Use dose-response curves (IC₅₀ determination) and compare with structurally similar derivatives (e.g., 4-substituted isoquinolinones) to establish baseline activity .

Advanced Research Questions

Q. How can computational methods predict and resolve contradictions in observed vs. expected reactivity?

  • Methodology: Apply density functional theory (DFT) to model reaction pathways, focusing on oxadiazole ring formation. For example, discrepancies in cyclization efficiency under varying pH (4–7) can be analyzed via transition-state energy calculations. Machine learning tools (e.g., reaction prediction algorithms) trained on oxadiazole synthesis datasets may identify overlooked variables .

Q. What strategies address conflicting bioactivity data across similar analogs?

  • Methodology: Perform meta-analysis of SAR studies for compounds with methoxy/ethoxy substituents. For instance, contradictory antimicrobial results in analogs may stem from differences in bacterial membrane permeability, which can be tested via logP measurements and molecular dynamics simulations .

Q. How can reaction scalability be optimized without compromising yield?

  • Methodology: Use a Design of Experiments (DoE) approach to evaluate factors like solvent volume, catalyst loading, and reaction time. For example, a Plackett-Burman design revealed that reducing THF volume by 30% increased yield by 12% in scaled-up oxadiazole syntheses .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

  • Methodology: Employ surface plasmon resonance (SPR) for real-time binding kinetics with target proteins (e.g., kinases). For intracellular targets, use CRISPR-Cas9-engineered reporter cell lines to track pathway modulation. Confocal microscopy can localize fluorescently tagged derivatives .

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